molecular formula C26H48Cl2P2Pd B6596539 [1,2-Bis(dicyclohexylphosphino)ethane]palladium(II) chloride CAS No. 96165-44-5

[1,2-Bis(dicyclohexylphosphino)ethane]palladium(II) chloride

Cat. No.: B6596539
CAS No.: 96165-44-5
M. Wt: 599.9 g/mol
InChI Key: OMLAGPLARSIWKU-UHFFFAOYSA-L
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Description

[1,2-Bis(dicyclohexylphosphino)ethane]palladium(II) chloride: is a coordination complex widely used in various catalytic processes. This compound is known for its effectiveness as a ligand in palladium-catalyzed reactions, which are crucial in organic synthesis and industrial applications .

Biochemical Analysis

Biochemical Properties

It can be used as a ligand for Pd-catalyzed decarbonylative C-H coupling of azoles and aromatic esters . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in these reactions.

Molecular Mechanism

It is known to act as a ligand in Pd-catalyzed decarbonylative C-H coupling of azoles and aromatic esters , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,2-Bis(dicyclohexylphosphino)ethane]palladium(II) chloride typically involves the reaction of palladium(II) chloride with 1,2-Bis(dicyclohexylphosphino)ethane in an appropriate solvent. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and ensure the purity of the product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and atmosphere, to achieve high yield and purity .

Comparison with Similar Compounds

  • 1,3-Bis(diphenylphosphino)propane
  • 1,2-Bis(diphenylphosphino)ethane

Comparison: Compared to similar compounds, [1,2-Bis(dicyclohexylphosphino)ethane]palladium(II) chloride exhibits unique properties such as higher stability and selectivity in catalytic reactions. Its bulky dicyclohexyl groups provide steric hindrance, which can enhance the selectivity of the catalytic process .

Properties

IUPAC Name

dicyclohexyl(2-dicyclohexylphosphanylethyl)phosphane;palladium(2+);dichloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H48P2.2ClH.Pd/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;;/h23-26H,1-22H2;2*1H;/q;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMLAGPLARSIWKU-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)P(CCP(C2CCCCC2)C3CCCCC3)C4CCCCC4.[Cl-].[Cl-].[Pd+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H48Cl2P2Pd
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

599.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96165-44-5
Record name [1,2-Bis(dicyclohexylphosphino)ethane]palladium(II) chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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